4-Bromo-N-cyclobutyl-3,5-difluoroaniline
Overview
Description
“4-Bromo-N-cyclobutyl-3,5-difluoroaniline” is a chemical compound with the molecular formula C10H10BrF2N . It is used for research purposes.
Molecular Structure Analysis
The molecular weight of “4-Bromo-N-cyclobutyl-3,5-difluoroaniline” is 262.09 g/mol. The SMILES string representation of the molecule isC1CC(C1)NC2=CC(=C(C(=C2)F)Br)F
.
Scientific Research Applications
Synthesis and Chemical Intermediates
4-Bromo-N-cyclobutyl-3,5-difluoroaniline has been a subject of interest in the synthesis of chemical intermediates. For instance, it was used in the preparation of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide, demonstrating its role in complex synthesis processes involving the solvent azeotropic method and p-toluene sulfonic acid as a catalyst. The optimized synthesis conditions reported a high yield of 92.6%, indicating the compound's efficacy in such chemical processes (Liu, 2011).
Industrial Utility in Material Synthesis
The compound's utility extends to material synthesis. For instance, it has been utilized in the creation of N-[(4-bromo-3,5-difluorine) phenylacrylamide], synthesized via the interaction with acryloyl chloride. The compound's behavior under non-isothermal conditions was studied using techniques like TG and DSC, indicating its potential in material science, particularly in understanding the thermal behavior of synthesized compounds (Yao et al., 2013).
Photocatalytic Reactions
In the realm of photocatalytic reactions, the compound has been studied for its interactions. For instance, research involving relay photocatalytic reactions with N-Aryl Amino Acids and 2-Bromo-3,3,3-trifluoropropene highlighted the innovative applications of such compounds in photocatalytic defluorinative reactions, leading to the synthesis of various 4-(Difluoromethylidene)-tetrahydroquinolines. This showcases its potential role in complex chemical processes and synthesis reactions (Zeng et al., 2022).
Understanding Toxicological Effects
While the request was to exclude drug use and side effects, it's worth mentioning that studies like the one by Hong et al. (2000) have investigated the compound's analogs, specifically haloanilines, for their nephrotoxic effects, demonstrating the broader scientific interest in understanding the toxicological profiles of related compounds. Such studies, although not directly related to the requested use, provide a backdrop against which the compound's safety and utility in various applications can be assessed (Hong et al., 2000).
properties
IUPAC Name |
4-bromo-N-cyclobutyl-3,5-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N/c11-10-8(12)4-7(5-9(10)13)14-6-2-1-3-6/h4-6,14H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHELRXDXTSDRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=C(C(=C2)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclobutyl-3,5-difluoroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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